molecular formula C17H17ClN2O2S B2356726 N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207043-92-2

N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2356726
CAS No.: 1207043-92-2
M. Wt: 348.85
InChI Key: OKISEBHJXCUIPM-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H17ClN2O2S and its molecular weight is 348.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodology

A novel one-pot synthetic approach for the generation of di- and mono-oxalamides, including compounds structurally related to N1-(3-chloro-4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, has been developed. This methodology utilizes 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. The process is operationally simple and yields high-producing anthranilic acid derivatives and oxalamides, showing the versatility of oxalamides in synthetic organic chemistry (Mamedov et al., 2016).

Catalysis and Reaction Mechanisms

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, targeting (hetero)aryl chlorides and amides. This discovery expands the utility of oxalamides in catalysis, enabling efficient coupling reactions and the synthesis of complex molecules with potential applications in materials science and pharmaceutical development (De, Yin, & Ma, 2017).

Antitumor Activity and Apoptosis Induction

Compounds structurally akin to this compound have shown promise as apoptosis inducers and potential anticancer agents. Specifically, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole demonstrated activity against several cancer cell lines, leading to cell cycle arrest and apoptosis, highlighting the potential of oxalamides and related structures in cancer therapy (Zhang et al., 2005).

Chemoselectivity in Organic Synthesis

Research has illustrated remarkable substituent effects on the chemoselectivity of rhodium(II) carbenoids derived from N-(2-diazo-3-oxobutyryl)-L-phenylalanine esters, closely related to the compound of interest. These findings are crucial for understanding how different substituents can influence the outcome of a chemical reaction, thereby aiding in the design of more efficient and selective synthetic pathways in medicinal chemistry and drug development (Zaragoza, 1995).

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-11-4-5-12(9-13(11)18)20-16(22)15(21)19-10-17(6-7-17)14-3-2-8-23-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKISEBHJXCUIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.